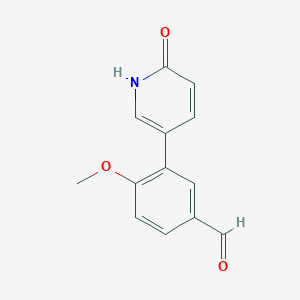
4-chloro-N-hexylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-hexylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the fourth position, a hexyl chain attached to the nitrogen atom, and a carboxamide group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-hexylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine-2-carboxylic acid and hexylamine.
Activation of Carboxylic Acid: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated carboxylic acid reacts with hexylamine to form the desired amide bond, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-chloro-N-hexylpyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of new pyridine derivatives with different substituents.
Oxidation: Formation of oxidized products such as pyridine N-oxides.
Reduction: Formation of reduced amide derivatives.
Hydrolysis: Formation of 4-chloropyridine-2-carboxylic acid and hexylamine.
科学的研究の応用
4-chloro-N-hexylpyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-chloro-N-hexylpyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro group and the hexyl chain can influence the compound’s binding affinity and selectivity towards its targets. The carboxamide group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- 4-chloro-N-methylpyridine-2-carboxamide
- 4-chloro-N-ethylpyridine-2-carboxamide
- 4-chloro-N-propylpyridine-2-carboxamide
Uniqueness
4-chloro-N-hexylpyridine-2-carboxamide is unique due to the presence of the hexyl chain, which can impart distinct physicochemical properties compared to its shorter-chain analogs. The longer alkyl chain may enhance the compound’s lipophilicity, potentially affecting its solubility, membrane permeability, and overall biological activity.
特性
分子式 |
C12H17ClN2O |
|---|---|
分子量 |
240.73 g/mol |
IUPAC名 |
4-chloro-N-hexylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17ClN2O/c1-2-3-4-5-7-15-12(16)11-9-10(13)6-8-14-11/h6,8-9H,2-5,7H2,1H3,(H,15,16) |
InChIキー |
VYTKKQDGZFVGDO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=O)C1=NC=CC(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)



![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)



![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)

![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)


![tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)
